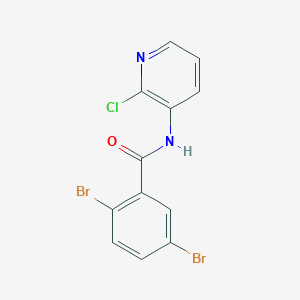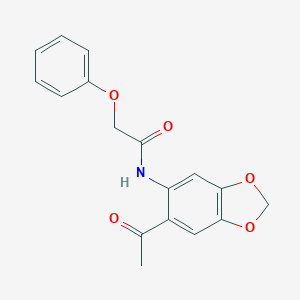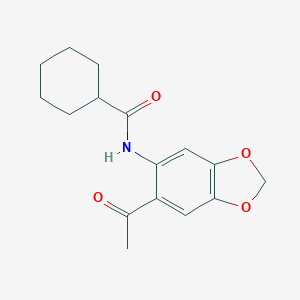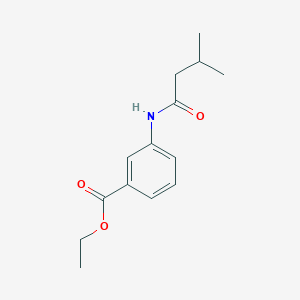
ethyl 3-(3-methylbutanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(3-methylbutanoylamino)benzoate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and an amide linkage with a 3-methylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-methylbutanoyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3-aminobenzoate and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Ethyl 3-aminobenzoate is dissolved in an appropriate solvent like dichloromethane. To this solution, 3-methylbutanoyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure ethyl 3-[(3-methylbutanoyl)amino]benzoate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(3-methylbutanoyl)amino]benzoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(3-methylbutanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Hydrolysis: this compound hydrolysis yields 3-[(3-methylbutanoyl)amino]benzoic acid and ethanol.
Reduction: Reduction of the amide group yields ethyl 3-aminobenzoate and 3-methylbutanol.
Substitution: Nitration of the aromatic ring yields nitro derivatives, while halogenation yields halogenated derivatives.
Scientific Research Applications
ethyl 3-(3-methylbutanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-methylbutanoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amide linkage and ester group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
ethyl 3-(3-methylbutanoylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-aminobenzoate: Lacks the 3-methylbutanoyl group, making it less hydrophobic and potentially less bioactive.
Ethyl 4-aminobenzoate: The position of the amino group on the aromatic ring is different, which can affect its reactivity and biological activity.
Methyl 3-[(3-methylbutanoyl)amino]benzoate: The ester group is a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
ethyl 3-(3-methylbutanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-4-18-14(17)11-6-5-7-12(9-11)15-13(16)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
SLYFKHIJKAYNOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC(C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


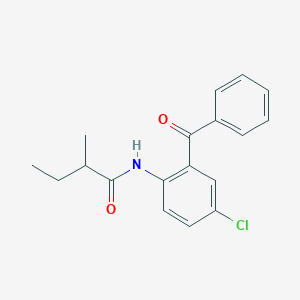
![Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B310805.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B310808.png)





